molecular formula C16H19N3O2 B2745214 Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate CAS No. 2219373-80-3

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B2745214
CAS No.: 2219373-80-3
M. Wt: 285.347
InChI Key: DCTPDNPFXBDOPO-UHFFFAOYSA-N
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Description

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropyl and phenyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Properties

IUPAC Name

ethyl 3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-21-15(20)11-10-14-17-18-16(12-8-9-12)19(14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTPDNPFXBDOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NN=C(N1C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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